N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine chemical properties
N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine chemical properties
An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine
Abstract: This document provides a comprehensive technical overview of N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine (Boc-4-F-Phe-OH), a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring, combined with the versatile Boc-protecting group, imparts unique properties that are highly sought after in the synthesis of novel peptides and peptidomimetics. This guide delves into the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The selective introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine is a quintessential building block that leverages these benefits for peptide-based therapeutics.[3][4]
The molecule's structure combines two key features:
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The 4-Fluoro Substituent: The fluorine atom at the para-position of the phenyl ring is a bioisostere of a hydrogen atom but possesses high electronegativity. This substitution can modulate the electronic properties of the aromatic side chain, influencing pKa, lipophilicity, and conformation, which can lead to enhanced interactions with biological targets.[2][5][6]
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust, acid-labile protecting group for the α-amino function. It enhances the compound's stability and solubility in organic solvents commonly used in synthesis, making it a cornerstone for controlled, stepwise peptide construction, particularly in solid-phase peptide synthesis (SPPS).[7][8][9]
This guide will explore the fundamental properties and applications that make Boc-4-F-Phe-OH an invaluable tool for advancing pharmaceutical research.[7]
Physicochemical and Spectroscopic Profile
The physical and chemical identity of a synthetic building block is critical for its effective use. The properties of Boc-4-F-Phe-OH are well-defined, ensuring reproducibility in synthetic applications.
Core Chemical Properties
All quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈FNO₄ | [7][10] |
| Molecular Weight | 283.29 g/mol | [10] |
| CAS Number | 41153-30-4 | [7][10] |
| Appearance | White to off-white solid/crystalline powder | [7][8] |
| Melting Point | 78-86 °C | [7][11] |
| Optical Rotation | [α]D²⁰ = +27 ± 2º (c=1 in EtOAc) | [7] |
| Solubility | Soluble in DMF, NMP, Methanol, Dichloromethane | [12][13] |
| Storage Conditions | Store at 0-8 °C in a cool, dark place | [7][14] |
Spectroscopic Characterization
While actual spectra are instrument-dependent, the key identifying features are predictable:
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¹H NMR: The spectrum will show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The aromatic protons will appear as a set of multiplets in the 7.0-7.3 ppm range, showing coupling patterns consistent with a 1,4-disubstituted benzene ring. The α- and β-protons of the amino acid backbone will appear between 3.0 and 4.5 ppm.
-
¹⁹F NMR: This is a powerful technique for confirming the presence and environment of the fluorine atom.[15][16] A single resonance is expected, with its chemical shift providing information about the electronic environment of the phenyl ring.[16]
-
¹³C NMR: The spectrum will display signals for the carbonyl carbons of the Boc group and the carboxylic acid, as well as distinct signals for the aromatic carbons, with the carbon directly bonded to fluorine showing a characteristic large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 284.1, with other potential adducts like [M+Na]⁺.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹), a C=O stretch for the carbamate and carboxylic acid (~1700-1750 cm⁻¹), and C-F stretching vibrations in the fingerprint region.
Synthesis and Purification Workflow
Boc-4-F-Phe-OH is typically prepared via a straightforward N-protection reaction starting from the commercially available 4-fluoro-L-phenylalanine. The causality behind this choice is the high efficiency and selectivity of the Boc anhydride reagent for the amino group.
General Synthesis Protocol
The following protocol outlines a standard laboratory procedure for the synthesis of N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine. This method is a self-validating system as reaction progress can be easily monitored by TLC, and the product can be purified to a high degree using standard techniques.
Materials:
-
4-Fluoro-L-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane (or a similar solvent like THF)
-
Water
-
Ethyl acetate
-
Saturated citric acid solution or dilute HCl
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-fluoro-L-phenylalanine in an aqueous solution of sodium bicarbonate (approx. 1.1 equivalents) in a reaction flask. Stir until the amino acid is fully dissolved.
-
Solvent Addition: Add an equal volume of dioxane or THF to the aqueous solution. Cool the mixture to 0 °C in an ice bath.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in dioxane dropwise to the cooled, stirring mixture. Rationale: Dropwise addition controls the exotherm and ensures efficient reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by checking for the disappearance of the starting amino acid.
-
Work-up (Quenching & Extraction):
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Wash the remaining aqueous solution with a nonpolar solvent like hexanes or diethyl ether to remove unreacted Boc₂O and other nonpolar impurities.
-
Cool the aqueous layer again to 0 °C and carefully acidify it to pH 2-3 by the slow addition of a saturated citric acid solution or 1M HCl. A white precipitate of the product should form. Rationale: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous phase.
-
Extract the product into ethyl acetate (3x volumes).
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product, typically a white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.
Synthesis Workflow Diagram
The logical flow of the synthesis is visualized below.
Caption: General workflow for the synthesis of Boc-4-F-Phe-OH.
Reactivity and Core Applications in Drug Discovery
The primary application of Boc-4-F-Phe-OH is as a building block in the synthesis of peptides with modified properties.[7][8] Its utility stems from the predictable reactivity of the Boc group and the unique influence of the fluorine substituent.
Role in Solid-Phase Peptide Synthesis (SPPS)
Boc-4-F-Phe-OH is well-suited for the classic Merrifield solid-phase peptide synthesis (SPPS) methodology.[9] The synthesis cycle involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Key Steps in a Boc-SPPS Cycle:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[9][17] This exposes a free amine at the N-terminus.
-
Neutralization: The protonated N-terminus is neutralized with a hindered base, such as diisopropylethylamine (DIPEA), to prepare it for coupling.
-
Coupling: The incoming Boc-4-F-Phe-OH is pre-activated with a coupling agent (e.g., HBTU, DCC) and added to the resin. The activated carboxyl group reacts with the free amine on the peptide chain to form a new peptide bond.
-
Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts, ensuring the purity of the growing peptide.
This cycle is repeated for each amino acid in the desired sequence. The fluorine atom is stable to these reaction conditions. However, the electronegativity of fluorine can sometimes slightly mitigate reactivity, potentially requiring extended coupling times or more potent activation methods to ensure high yields.[3][4]
Boc-SPPS Workflow Diagram
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- 16. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
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